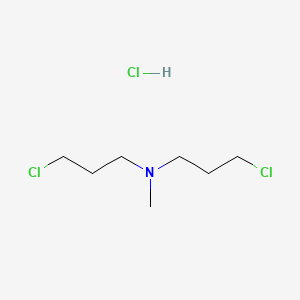
N,N-bis(3-chloropropyl) methylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound defines its physical and chemical properties. The linear formula for a similar compound, “N,N-Bis [3- (methylamino)propyl]methylamine”, is CH3N (CH2CH2CH2NHCH3)2 . Another related compound, “3-Chloro-N,N-dimethylpropylamine hydrochloride”, has the linear formula (CH3)2N (CH2)3Cl · HCl .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For a similar compound, “N,N-Bis [3- (methylamino)propyl]methylamine”, the assay is ≥97.5% (GC), and it is in liquid form with ≤1% water . Another related compound, “3-Chloro-N,N-dimethylpropylamine hydrochloride”, has similar properties .Safety and Hazards
Safety and hazards associated with a compound depend on its physical and chemical properties. For a similar compound, “N,N-Bis [3- (methylamino)propyl]methylamine”, the hazard classifications include Skin Corr. 1B . Another related compound, “3-Chloro-N,N-dimethylpropylamine hydrochloride”, has Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 as hazard classifications .
properties
CAS RN |
2158-66-9 |
|---|---|
Molecular Formula |
C7H16Cl3N |
Molecular Weight |
220.6 g/mol |
IUPAC Name |
3-chloro-N-(3-chloropropyl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15Cl2N.ClH/c1-10(6-2-4-8)7-3-5-9;/h2-7H2,1H3;1H |
InChI Key |
NHONRWLXVRUKET-UHFFFAOYSA-N |
SMILES |
CN(CCCCl)CCCCl.Cl |
Canonical SMILES |
CN(CCCCl)CCCCl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


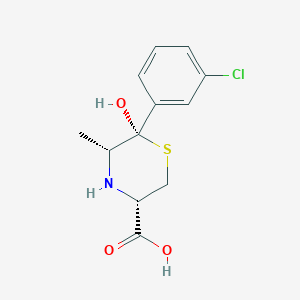
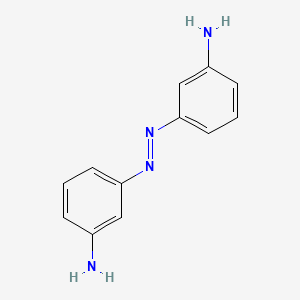
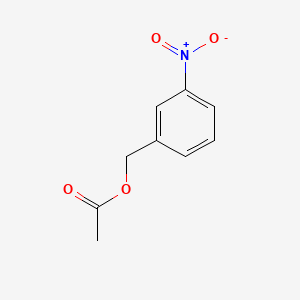
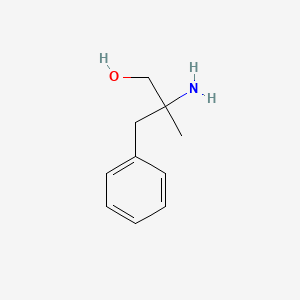
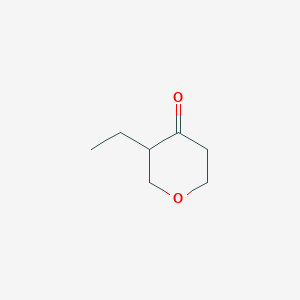
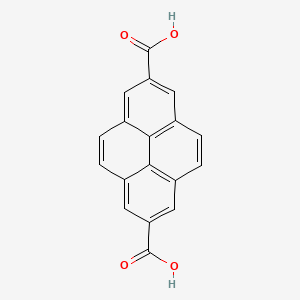
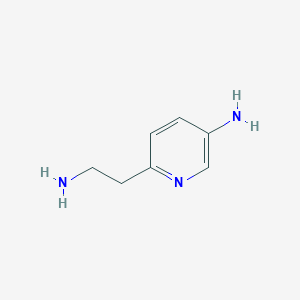
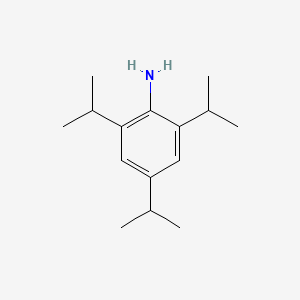

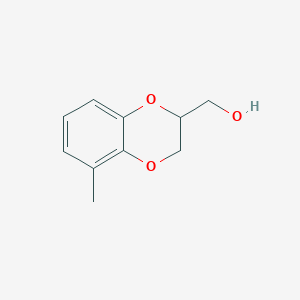
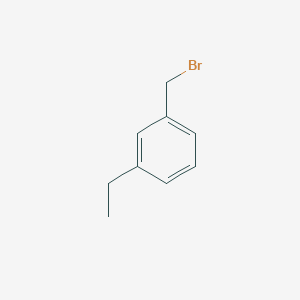
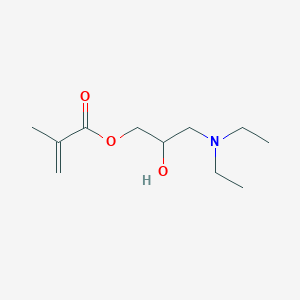
![1-Bromo-9-chlorodibenzo[b,d]furan](/img/structure/B3188519.png)